molecular formula C29H34F3N3O9S B13104357 oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol CAS No. 33492-22-7

oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol

Cat. No.: B13104357
CAS No.: 33492-22-7
M. Wt: 657.7 g/mol
InChI Key: GUUFUEASISQVQI-UHFFFAOYSA-N
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Description

Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol is a complex organic compound that features a trifluoromethyl group attached to a phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol typically involves multiple steps. One common route includes the alkylation of a phenothiazine derivative with a trifluoromethyl group, followed by the introduction of a propyl chain. The final steps involve the formation of the pyrido[1,2-a]pyrazin ring system and the attachment of the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group and phenothiazine moiety play crucial roles in its activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol is unique due to its specific combination of functional groups and ring systems

Properties

CAS No.

33492-22-7

Molecular Formula

C29H34F3N3O9S

Molecular Weight

657.7 g/mol

IUPAC Name

oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol

InChI

InChI=1S/C25H30F3N3OS.2C2H2O4/c26-25(27,28)18-9-10-24-22(15-18)31(21-7-1-2-8-23(21)33-24)12-4-11-29-13-14-30-19(16-29)5-3-6-20(30)17-32;2*3-1(4)2(5)6/h1-2,7-10,15,19-20,32H,3-6,11-14,16-17H2;2*(H,3,4)(H,5,6)

InChI Key

GUUFUEASISQVQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C(C1)CO)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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